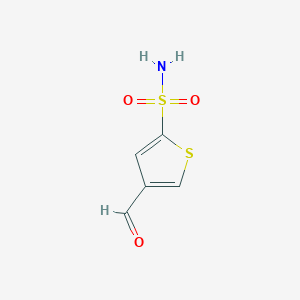

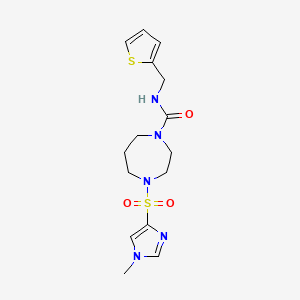

![molecular formula C9H15ClN4O2 B2720929 4-[(3-Nitropyrazol-1-yl)methyl]piperidine;hydrochloride CAS No. 2503205-07-8](/img/structure/B2720929.png)

4-[(3-Nitropyrazol-1-yl)methyl]piperidine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of different piperidine derivatives . The specific chemical reactions involving “4-[(3-Nitropyrazol-1-yl)methyl]piperidine;hydrochloride” are not detailed in the available resources.Applications De Recherche Scientifique

Synthesis and Characterization

- Piperidine derivatives, including those related to 4-[(3-Nitropyrazol-1-yl)methyl]piperidine;hydrochloride, have been synthesized and characterized for potential uses in various fields. For instance, the study by Marvanová et al. (2016) focused on synthesizing new 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates, exploring their potential as dual antihypertensive agents and examining their transformation into hydrochloride salts (Marvanová et al., 2016).

Chemical Reactivity

- Research by Abdallah et al. (2007) examined the reactivity of similar compounds, focusing on the synthesis of various derivatives including pyridazine, oxadiazole, and 1,2,3-triazole derivatives, highlighting the versatility of these compounds in chemical synthesis (Abdallah, Salaheldin, & Radwan, 2007).

Corrosion Inhibition

- Piperidine derivatives have been studied for their potential in corrosion inhibition. For example, Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of certain piperidine derivatives on iron, contributing to the development of corrosion-resistant materials (Kaya et al., 2016).

Pharmacological Research

- Research on piperidine derivatives has explored their pharmacological applications. Unluer et al. (2016) synthesized Mannich bases with piperidine moiety and evaluated their cytotoxicity and carbonic anhydrase inhibitory activities, indicating the potential for drug development (Unluer et al., 2016).

Redox Reactions and MRI Imaging

- Studies have also looked into the use of piperidine derivatives in redox reactions and MRI imaging. For instance, Hyodo et al. (2006) explored the use of nitroxide radicals, including piperidine derivatives, as contrast agents in MRI, assessing their potential in imaging and redox status probing of tumors (Hyodo et al., 2006).

Propriétés

IUPAC Name |

4-[(3-nitropyrazol-1-yl)methyl]piperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2.ClH/c14-13(15)9-3-6-12(11-9)7-8-1-4-10-5-2-8;/h3,6,8,10H,1-2,4-5,7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUXFYZWLTBNDRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CN2C=CC(=N2)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-[1-(3-Methylbut-2-en-1-yl)-1,2,3,6-tetrahydropyridin-4-yl]ethyl}amine dihydrochloride](/img/no-structure.png)

![1-(4-Fluorobenzyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2720849.png)

![4-(2,4-dichlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2720855.png)

![(4aS,8aR)-7-(prop-2-enoyl)-octahydro-1H-pyrido[3,4-d][1,3]oxazin-2-one](/img/structure/B2720858.png)

![2-((4-bromobenzyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2720860.png)

![(4aR,4bS,6aS,7S,9aS,9bS,11aS)-4a,6a-dimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylic acid](/img/structure/B2720863.png)